molecular formula C12H17FN2 B1490611 1-Ethyl-3-(4-fluorophenyl)piperazine CAS No. 1248907-34-7

1-Ethyl-3-(4-fluorophenyl)piperazine

Cat. No. B1490611
CAS RN: 1248907-34-7
M. Wt: 208.27 g/mol
InChI Key: AZLZNHHURYNMMC-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-fluorophenyl)piperazine is a compound that has been used in the synthesis of N,N-disubstituted piperazine . It is a major metabolite of niaparazine, a sedative, hypnotic drug . It is a substituted phenylpiperazine with a potential for abuse .


Synthesis Analysis

The synthesis of piperazine derivatives, including 1-Ethyl-3-(4-fluorophenyl)piperazine, has been reported in various studies . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

1-Ethyl-3-(4-fluorophenyl)piperazine contains a total of 33 bonds; 16 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 tertiary amine . The molecular weight of this compound is 180.22 .


Chemical Reactions Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The synthesized oxadiazolopiperazine derivatives showed protein kinase inhibition activity . A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having a piperazine moiety through alkyne–azide .


Physical And Chemical Properties Analysis

1-Ethyl-3-(4-fluorophenyl)piperazine is a clear yellowish liquid after melting . It contains a total of 32 atoms; 17 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 1 Fluorine atom .

Mechanism of Action

Phenylpiperazines are entactogenic drugs which direct central serotonin release . Substituted phenylpiperazines, such as 1-Ethyl-3-(4-fluorophenyl)piperazine, have been identified as designer drugs or drugs of abuse .

Safety and Hazards

This chemical is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin irritation and serious eye irritation . It is known to be incompatible with oxidizing agents and should not be kept or handled near them .

Future Directions

The recent developments in the synthesis of piperazine derivatives, including 1-Ethyl-3-(4-fluorophenyl)piperazine, have opened up new possibilities for their use in various fields . The focus of future research could be on further exploring the biological and pharmaceutical activity of these compounds .

properties

IUPAC Name

1-ethyl-3-(4-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2/c1-2-15-8-7-14-12(9-15)10-3-5-11(13)6-4-10/h3-6,12,14H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLZNHHURYNMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-(4-fluorophenyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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